Bis(dibutylchlorotin(IV)) oxide is an organotin compound characterized by its unique structure, which consists of two dibutylchlorotin groups bonded to an oxide. This compound is notable for its applications in organic synthesis and catalysis, particularly in carbon-carbon bond-forming reactions. The chemical formula for Bis(dibutylchlorotin(IV)) oxide is C₈H₁₈Cl₂O₃Sn₂, and it possesses a molecular weight of approximately 408.06 g/mol. It is typically a colorless to pale yellow liquid with significant solubility in organic solvents.
The biological activity of Bis(dibutylchlorotin(IV)) oxide has been the subject of research due to its potential toxicity and effects on living organisms. Studies indicate that organotin compounds can exhibit various biological effects, including:
Several methods exist for synthesizing Bis(dibutylchlorotin(IV)) oxide:
Bis(dibutylchlorotin(IV)) oxide has several applications across different fields:
Interaction studies involving Bis(dibutylchlorotin(IV)) oxide focus on its reactivity with various substrates and its effects on biological systems. Key findings include:
Several compounds share structural similarities with Bis(dibutylchlorotin(IV)) oxide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dibutyltin dichloride | Organotin | More reactive but less stable than Bis(dibutylchlorotin(IV)) oxide. |
Tributyltin oxide | Organotin | Exhibits higher toxicity and environmental persistence. |
Bis(tri-n-butyltin) oxide | Organotin | More complex structure with different reactivity patterns. |
Butyltin hydroxide | Organotin | Less stable; primarily used in biocides rather than catalysis. |
Bis(dibutylchlorotin(IV)) oxide stands out due to its balance between reactivity and stability, making it particularly useful as a catalyst while maintaining lower toxicity compared to other organotin compounds.
Corrosive